Cycloundecanone
Overview
Description
Synthesis Analysis
The synthesis of cyclic ketones like cycloundecanone often involves strategies to form the large ring structure efficiently while introducing the ketone functionality. Although specific studies on cycloundecanone are limited, related compounds like cyclobutenones have been synthesized through reactions that involve ring expansion or contraction methods, showcasing the versatility of cyclic ketones in synthesis (Peng-hao Chen & Guangbin Dong, 2016).
Molecular Structure Analysis
Cycloundecanone, due to its 11-membered ring, is expected to exhibit interesting conformational properties. Studies on similar cyclic structures have shown that such compounds can exist in multiple conformations, influenced by factors such as ring strain and substituent effects. For example, the conformations of cycloundecane have been studied, revealing a mixture of conformations at low temperatures (D. Pawar et al., 2006).
Scientific Research Applications
Ring Contraction via Favorskii-Type Rearrangement : Cycloundecanone is produced through a process involving the rearrangement of methyl 1-cycloundecenecarboxylate. This method highlights its role in organic synthesis transformations (Wohllebe & Garbisch, 2003).
Conformational Study using Rotational Spectroscopy : Cycloundecanone's conformational landscape was explored using chirped-pulse Fourier transform microwave spectroscopy, revealing nine conformations in its rotational spectrum. This provides insights into its structural dynamics (Tsoi, Burevschi, Saxena & Sanz, 2022).
Photolysis in Biradicals : Studies on the Chemically Induced Dynamic Nuclear Polarization (CIDNP) field dependencies in biradicals formed from cycloundecanone during photolysis, enhancing understanding of molecular dynamics in this context (Yurkovskaya, Morozova, Sagdeev, Dvinskih, Buntkowsky & Vieth, 1995).
Ring Expansion Reactions : Cycloundecanone has been utilized in a novel ring expansion procedure, demonstrating its potential in synthesizing macrocyclic ketones, which are valuable in various chemical syntheses (Nagel, Hansen & Fráter, 2002).
Catalytic Model for Dioldehydratase Reaction : Cycloundecanone's conversion in the presence of sodium borohydride and cobalt complexes provides a model for studying the dioldehydratase reaction, contributing to the understanding of enzyme catalysis (Müller & Rétey, 1983).
Conformational Analysis at Low Temperatures : Research revealed that at -183.1°C, cycloundecanone exists as a mixture of specific conformations, which was determined using NMR spectroscopy and computational methods (Pawar, Brown, Chen, Allinger & Noe, 2006).
Complex Formation with Cyclomaltononaose δ-Cyclodextrin : The complex-forming ability of δ-cyclodextrin with cycloundecanone was studied, revealing insights into the interactions between cyclodextrins and large guest molecules (Akasaka, Endo, Nagase, Ueda & Kobayashi, 2000).
Safety And Hazards
Safety measures for handling Cycloundecanone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of Cycloundecanone research could involve further investigation of its conformational landscape, as well as its potential applications in various fields . The conformational landscape of Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .
properties
IUPAC Name |
cycloundecanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSSYJVWXLPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236645 | |
Record name | Cycloundecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloundecanone | |
CAS RN |
878-13-7 | |
Record name | Cycloundecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloundecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOUNDECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloundecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloundecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOUNDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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